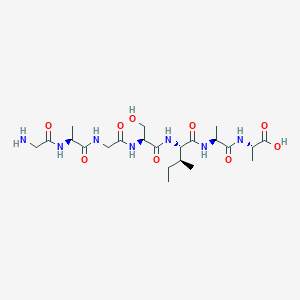

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine is a peptide composed of multiple amino acids, including glycine, alanine, serine, and isoleucine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung: Aminosäuren werden mit Reagenzien wie HBTU oder DIC aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die am Harz gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden mit TFA entfernt.

Spaltung: Das fertige Peptid wird mit einem Spaltungscocktail aus TFA, Wasser und Scavengern vom Harz abgespalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Peptiden erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann am Serinrest stattfinden und zur Bildung von Serinoxid führen.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können durch andere Aminosäuren ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU.

Wichtigste gebildete Produkte:

Oxidation: Serinoxid.

Reduktion: Reduziertes Peptid mit freien Thiolgruppen.

Substitution: Modifiziertes Peptid mit veränderter Aminosäuresequenz.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Wird hinsichtlich seiner Rolle in Protein-Protein-Interaktionen und zellulären Signalwegen untersucht.

Medizin: Potenzielle therapeutische Anwendungen in der Wirkstoffabgabe und als bioaktives Peptid in Behandlungen.

Industrie: Verwendung bei der Herstellung von peptidbasierten Materialien und als Standard in analytischen Verfahren.

5. Wirkmechanismus

Der Wirkmechanismus von Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet und zelluläre Prozesse wie Signaltransduktion, Stoffwechsel und Genexpression beeinflusst.

Ähnliche Verbindungen:

Glycyl-L-alanin: Ein einfacheres Dipeptid mit ähnlichen Eigenschaften.

L-alanyl-L-glutamin: Ein weiteres Peptid mit therapeutischen Anwendungen.

L-alanyl-L-alanin: Ein Dipeptid, das in biochemischen Studien verwendet wird.

Einzigartigkeit: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanin ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm unterschiedliche strukturelle und funktionelle Eigenschaften verleiht. Seine Kombination aus Glycin-, Alanin-, Serin- und Isoleucinresten ermöglicht vielfältige Anwendungen und Interaktionen in biologischen Systemen.

Wirkmechanismus

The mechanism of action of Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Glycyl-L-alanine: A simpler dipeptide with similar properties.

L-alanyl-L-glutamine: Another peptide with therapeutic applications.

L-alanyl-L-alanine: A dipeptide used in biochemical studies.

Uniqueness: Glycyl-L-alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, alanine, serine, and isoleucine residues allows for diverse applications and interactions in biological systems.

Eigenschaften

CAS-Nummer |

651292-16-9 |

|---|---|

Molekularformel |

C22H39N7O9 |

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C22H39N7O9/c1-6-10(2)17(21(36)26-12(4)19(34)27-13(5)22(37)38)29-20(35)14(9-30)28-16(32)8-24-18(33)11(3)25-15(31)7-23/h10-14,17,30H,6-9,23H2,1-5H3,(H,24,33)(H,25,31)(H,26,36)(H,27,34)(H,28,32)(H,29,35)(H,37,38)/t10-,11-,12-,13-,14-,17-/m0/s1 |

InChI-Schlüssel |

UJIXPSNBCIUTDW-NCBDHNCWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)

![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)

![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)

![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)

![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)

![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)